molecular formula C14H15Cl2NO2 B8662393 Butyl (5,6-dichloro-1H-indol-3-yl)acetate CAS No. 113537-12-5

Butyl (5,6-dichloro-1H-indol-3-yl)acetate

Cat. No. B8662393
M. Wt: 300.2 g/mol
InChI Key: ZWNTXHJYOSPBMW-UHFFFAOYSA-N
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Patent
US04806143

Procedure details

An aqueous solution prepared by dissolving 280 mg of potassium carbonate in 2.5 ml of water was added to a solution of 100 mg of n-butyl 5,6-dichloroindole-3-acetate in 10 ml of methanol. After 1.5 hours of refluxing, the methanol was removed from the reaction solution under reduced pressure, and the aqueous solution thus obtained was extracted with ethyl acetate. The aqueous phase was acidified with 1N hydrochloric acid and extracted with ethyl acetate. The ethyl acetate phase was washed with distilled water and a saturated aqueous sodium chloride solution and dried over anhydrous sodium sulfate, and the solvent was removed by distillation under reduced pressure to obtain a crude product. The crude product was purified by a silica gel thin-layer chromatography to obtain 27 mg of 5,6-dichloroindole-3-acetic acid.
Quantity
280 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[Cl:7][C:8]1[CH:9]=[C:10]2[C:14](=[CH:15][C:16]=1[Cl:17])[NH:13][CH:12]=[C:11]2[CH2:18][C:19]([O:21]CCCC)=[O:20]>O.CO>[Cl:7][C:8]1[CH:9]=[C:10]2[C:14](=[CH:15][C:16]=1[Cl:17])[NH:13][CH:12]=[C:11]2[CH2:18][C:19]([OH:21])=[O:20] |f:0.1.2|

Inputs

Step One
Name
Quantity
280 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
100 mg
Type
reactant
Smiles
ClC=1C=C2C(=CNC2=CC1Cl)CC(=O)OCCCC
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An aqueous solution prepared
TEMPERATURE
Type
TEMPERATURE
Details
After 1.5 hours of refluxing
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
the methanol was removed from the reaction solution under reduced pressure
CUSTOM
Type
CUSTOM
Details
the aqueous solution thus obtained
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate phase was washed with distilled water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous sodium chloride solution and dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a crude product
CUSTOM
Type
CUSTOM
Details
The crude product was purified by a silica gel thin-layer chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C(=CNC2=CC1Cl)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 27 mg
YIELD: CALCULATEDPERCENTYIELD 33.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.